1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
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Overview
Description
1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a synthetic organic compound that features both a tetrahydroisoquinoline and a triazole moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the following steps:
Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through Pictet-Spengler condensation of a β-phenylethylamine with an aldehyde.
Introduction of the Triazole Ring: The triazole ring can be introduced via a Huisgen cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoquinoline derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving tetrahydroisoquinoline and triazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one would depend on its specific biological target. Generally, compounds with tetrahydroisoquinoline and triazole moieties can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-1,2,3-triazol-1-yl)ethan-1-one: Similar structure but with a different triazole isomer.
1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-imidazol-1-yl)ethan-1-one: Contains an imidazole ring instead of a triazole ring.
Uniqueness
1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is unique due to the specific combination of tetrahydroisoquinoline and 1,2,4-triazole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1,2,4-triazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c18-13(8-17-10-14-9-15-17)16-6-5-11-3-1-2-4-12(11)7-16/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDORJONJOKQIDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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